3-Deoxygalanthamine
Overview
Description
Synthesis Analysis
The synthesis of 3-Deoxygalanthamine is related to the synthesis of Galanthamine . Galanthamine was first synthesized by Barton D. H. R. et al. and many groups have attempted to improve the yields of this synthesis method .Molecular Structure Analysis
The molecular structure of 3-Deoxygalanthamine includes a Canonical SMILES representation: CN1CCC23C=CCCC2OC4=C (C=CC (=C34)C1)OC . The InChI representation is also provided .Physical And Chemical Properties Analysis
3-Deoxygalanthamine has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . It also has a computed property of XLogP3: 2.9 .Scientific Research Applications
Food Colorant and Health Benefits : 3-Deoxyanthocyanidins are recognized for their potential health benefits and photochromic properties, making them attractive for food design and colorant research. This area is linked to the broader family of compounds related to 3-Deoxygalanthamine and highlights its relevance in food science and potential health-related applications (Xiong et al., 2019).
Cognitive Decline Treatment in Alzheimer's Disease : Galanthamine, related to 3-Deoxygalanthamine, is noted as a promising substance for treating cognitive decline in Alzheimer's disease, indicating the potential medicinal application of 3-Deoxygalanthamine's related compounds in neurodegenerative disorders (Rainer, 1997).
Presence in Commonly Consumed Foods : 3-DG, a compound related to 3-Deoxygalanthamine, is the predominant 1,2-dicarbonyl compound in commonly consumed foods, suggesting its dietary intake and relevance in nutritional studies (Degen et al., 2012).
Enhancement of Cognitive Function : Derivatives like (-)-9-dehydrogalanthaminium bromide have been studied for enhancing cognitive function, particularly in age-related cognitive decline, suggesting the broad applicability of 3-Deoxygalanthamine and its derivatives in cognitive and neurological research (Lamirault et al., 2003).
3Rs in Scientific Research : The concept of the 3Rs (Replacement, Reduction, Refinement) aims to minimize animal use and suffering while supporting high-quality science and translation. This is not directly related to 3-Deoxygalanthamine, but it's a principle applied in the broader context of pharmacological and toxicological research, which could encompass the development and testing of drugs like 3-Deoxygalanthamine (Graham & Prescott, 2015).
Future Directions
properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVCVJKXPDUPB-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxygalanthamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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